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Cat. No.: B596864

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(ll), with the chemical formula C10H24CuN202, is a
copper(ll) coordination complex.[1] It is also known by its synonym, Bis[1-(dimethylamino)-2-
propanolato]copper.[1] This compound presents as a dark purple crystalline solid and is noted
for its sensitivity to air and moisture, necessitating handling and storage under an inert
atmosphere.[1] Its primary applications are in materials science as a precursor for Chemical
Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of copper-containing thin films,
and as a catalyst in organic synthesis.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of Bis(dimethylamino-2-
propoxy)copper(ll) is presented in Table 1.

Table 1: Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(ll)
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Property Value Reference
Molecular Formula C10H24CuNz202 [11[3]
Molecular Weight 267.86 g/mol [1103114]
Appearance Dark purple crystals [1]

CAS Number 185827-91-2 [1][4][5]16]
Sensitivity Air and moisture sensitive [1][5]

Spectral Data

Detailed, experimentally-derived spectral data for Bis(dimethylamino-2-propoxy)copper(ll) is
not extensively available in the public domain. This section outlines the expected spectral
characteristics based on the analysis of similar copper(ll) complexes and provides general
experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Data: Copper(ll) complexes typically exhibit d-d transitions in the visible region of the
electromagnetic spectrum. For a copper(ll) complex with a likely distorted square planar or
tetrahedral geometry, one would anticipate one or more broad absorption bands in the range of
500-800 nm. Charge transfer bands may also be observed in the UV region.

Data Presentation:

Table 2: Expected UV-Vis Spectral Data for Bis(dimethylamino-2-propoxy)copper(ll)

Wavelength (Amax,  Molar Absorptivity

Solvent Assignment
nm) (s, M~*cm™?)
Data not publicly Data not publicly ) -
] ] e.g., Dichloromethane  d-d transitions
available available
) ) Ligand-to-metal
Data not publicly Data not publicly ]
] ) e.g., Dichloromethane  charge transfer
available available

(LMCT)
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Experimental Protocol:

A solution of Bis(dimethylamino-2-propoxy)copper(ll) would be prepared in a suitable, dry,
and deoxygenated solvent such as dichloromethane or toluene. The UV-Vis spectrum would be
recorded at room temperature using a dual-beam spectrophotometer over a wavelength range
of 200-900 nm. The concentration of the solution should be adjusted to obtain absorbance
values within the linear range of the instrument (typically 0.1 - 1.0).

Infrared (IR) Spectroscopy

Expected Data: The IR spectrum will provide information about the coordination of the
dimethylamino-2-propoxy ligand to the copper center. Key vibrational bands would include C-H,
C-N, C-0, and Cu-O/Cu-N stretching and bending modes. The absence of a strong O-H
stretching band would confirm the deprotonation of the alcohol group upon coordination.

Data Presentation:

Table 3: Expected IR Spectral Data for Bis(dimethylamino-2-propoxy)copper(ll)

Wavenumber (cm~?) Assignment
Data not publicly available v(C-H)

Data not publicly available v(C-N)

Data not publicly available v(C-0)

Data not publicly available Vv(Cu-0) / v(Cu-N)

Experimental Protocol:

Due to the air and moisture sensitivity of the compound, the IR spectrum should be recorded
using a Fourier Transform Infrared (FTIR) spectrometer in a glovebox or using a sealed, airtight
sample holder (e.g., a KBr pellet prepared in an inert atmosphere). The spectrum would
typically be recorded in the 4000-400 cm~1 range.

Electron Paramagnetic Resonance (EPR) Spectroscopy
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Expected Data: As a copper(ll) complex with a d° electron configuration, Bis(dimethylamino-
2-propoxy)copper(ll) is paramagnetic and should be EPR active. The EPR spectrum, typically
recorded at low temperatures in a frozen solution or as a powder, would provide information
about the electronic structure and the coordination environment of the copper ion. The
spectrum is expected to be axial or rhombic, with characteristic g-values (g|| and g_L) and
possibly hyperfine coupling to the copper nucleus (I = 3/2).

Data Presentation:

Table 4: Expected EPR Spectral Data for Bis(dimethylamino-2-propoxy)copper(ll)

Parameter Value

g

gl Data not publicly available
A

ALl (cm~tor MHz) Data not publicly available

Experimental Protocol:

The EPR spectrum would be recorded on an X-band EPR spectrometer. For a frozen solution
spectrum, the compound would be dissolved in a suitable glass-forming solvent (e.g., toluene
or a mixture of dichloromethane and toluene) and the solution would be frozen in liquid
nitrogen. The spectrum would be recorded at a temperature of approximately 77 K. A powder
spectrum would be obtained from a crystalline sample of the compound at a similar low
temperature.

Mass Spectrometry

Expected Data: Mass spectrometry can be used to confirm the molecular weight of the
complex. Techniques such as Electrospray lonization (ESI-MS) or Matrix-Assisted Laser
Desorption/lonization (MALDI-MS) could be employed. The mass spectrum would be expected
to show a molecular ion peak corresponding to the intact complex or fragments resulting from
the loss of ligands. Isotope patterns for copper (°3Cu and ¢>Cu) would be a key feature for
identifying copper-containing fragments.
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Data Presentation:

Table 5: Expected Mass Spectrometry Data for Bis(dimethylamino-2-propoxy)copper(ll)

m/z Assignment
Data not publicly available [M]* or [M+H]*
Data not publicly available Fragments

Experimental Protocol:

For ESI-MS, a dilute solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile) would be infused into the mass spectrometer. The analysis would be performed in
positive ion mode. The choice of ionization technique and solvent would be critical to prevent
decomposition of the air-sensitive complex.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of

Bis(dimethylamino-2-propoxy)copper(ll).
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Caption: Logical workflow for the synthesis and characterization of Bis(dimethylamino-2-

propoxy)copper(ll).

Signaling Pathways and Biological Activity

There is no publicly available information to suggest that Bis(dimethylamino-2-

propoxy)copper(ll) is involved in any biological signaling pathways or has been investigated

for drug development purposes. Its primary application is in materials science.

Conclusion

Bis(dimethylamino-2-propoxy)copper(ll) is a valuable precursor in materials chemistry.

While its basic physicochemical properties are documented by commercial suppliers, a
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comprehensive public dataset of its spectral properties is currently lacking. The information and
protocols provided in this guide are based on established analytical techniques for similar
copper(ll) complexes and are intended to serve as a foundational resource for researchers
undertaking a detailed characterization of this compound. Further experimental investigation is
required to populate the spectral data tables and to fully elucidate the structure-property
relationships of this copper complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b596864?utm_src=pdf-custom-synthesis
https://ereztech.com/bisdimethylamino-2-propoxycopperii-cas-185827-91-2/amp/
https://ereztech.com/bisdimethylamino-2-propoxycopperii-cas-185827-91-2/amp/
https://www.americanelements.com/bis-dimethylamino-2-propoxy-copper-ii-185827-91-2
https://pubchem.ncbi.nlm.nih.gov/compound/copper-bis_1-_dimethylamino_propan-2-olate
https://pubchem.ncbi.nlm.nih.gov/compound/copper-bis_1-_dimethylamino_propan-2-olate
https://www.fishersci.com/shop/products/cu-dmap-2-min-97-1g/502045296
https://www.fishersci.com/shop/products/cu-dmap-2-min-97-1g/502045296
https://www.strem.com/product/29-7120
https://www.fishersci.com/shop/products/bisdimethylamino-2-propox-1g/502169232
https://www.fishersci.com/shop/products/bisdimethylamino-2-propox-1g/502169232
https://www.benchchem.com/product/b596864#spectral-data-for-bis-dimethylamino-2-propoxy-copper-ii
https://www.benchchem.com/product/b596864#spectral-data-for-bis-dimethylamino-2-propoxy-copper-ii
https://www.benchchem.com/product/b596864#spectral-data-for-bis-dimethylamino-2-propoxy-copper-ii
https://www.benchchem.com/product/b596864#spectral-data-for-bis-dimethylamino-2-propoxy-copper-ii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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